Rezatapopt

CAS No.: 2636846-41-6

Cat. No.: VC16611917

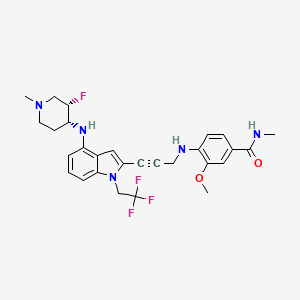

Molecular Formula: C28H31F4N5O2

Molecular Weight: 545.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2636846-41-6 |

|---|---|

| Molecular Formula | C28H31F4N5O2 |

| Molecular Weight | 545.6 g/mol |

| IUPAC Name | 4-[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-3-methoxy-N-methylbenzamide |

| Standard InChI | InChI=1S/C28H31F4N5O2/c1-33-27(38)18-9-10-24(26(14-18)39-3)34-12-5-6-19-15-20-22(35-23-11-13-36(2)16-21(23)29)7-4-8-25(20)37(19)17-28(30,31)32/h4,7-10,14-15,21,23,34-35H,11-13,16-17H2,1-3H3,(H,33,38)/t21-,23+/m0/s1 |

| Standard InChI Key | NKRKBSQLUPEVCZ-JTHBVZDNSA-N |

| Isomeric SMILES | CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)N[C@@H]4CCN(C[C@@H]4F)C)OC |

| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)NC4CCN(CC4F)C)OC |

Introduction

Molecular Basis of p53 Dysfunction in Cancer

The Tumor Suppressor Role of Wild-Type p53

The TP53 gene encodes p53, a transcription factor regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress . As the "guardian of the genome," wild-type p53 activates downstream targets like p21 and BAX to prevent malignant transformation . Loss of functional p53 occurs in >50% of human cancers through mutations, deletions, or regulatory pathway disruptions .

Structural Consequences of the Y220C Mutation

The Y220C mutation (tyrosine-to-cysteine substitution at codon 220) creates a surface crevice (1,300 ų) in p53's DNA-binding domain (residues 94–292) . This destabilizes the β-sandwich structure, reducing protein melting temperature (Tm) by 7°C and accelerating ubiquitin-mediated degradation . Despite accounting for only 1.8% of TP53 mutations, Y220C occurs in diverse carcinomas, including:

| Cancer Type | Y220C Prevalence |

|---|---|

| Gastric Adenocarcinoma | 3.2% |

| Ovarian Serous | 2.1% |

| Non-Small Cell Lung | 1.7% |

| Colorectal | 1.3% |

Data aggregated from Phase I trial cohorts

Rezatapopt's Mechanism of Action

Structural Stabilization of Mutant p53

Rezatapopt binds the Y220C-induced pocket with subnanomolar affinity (Kd = 0.8 nM), acting as a "molecular glue" that restores wild-type conformation . X-ray crystallography (PDB: 9BR4) reveals critical interactions:

-

Hydrophobic anchor: Trifluoromethyl group inserts into a subpocket lined by Leu145, Val147, and Pro151

-

Hydrogen bonds:

This binding increases p53's thermal stability (ΔTm = +4.2°C) and half-life from 20 minutes to >6 hours in NUGC-3 gastric cancer cells .

Transcriptional Reactivation

Stabilized p53 Y220C regains sequence-specific DNA binding, as shown by electrophoretic mobility shift assays (EC50 = 9 nM) . Downstream effects include:

-

8-fold induction of CDKN1A (p21) mRNA

-

12-fold increase in BAX protein

Preclinical Development and Pharmacokinetics

Lead Optimization

Rezatapopt emerged from systematic structure-activity relationship (SAR) studies starting with hit compound PhiKan83 (SC150 = 37.2 μM) . Key optimizations included:

| Modification | Effect on Potency | Metabolic Stability (HLM t₁/₂) |

|---|---|---|

| Trifluoromethyl insertion | SC150 improved 250x → 54 nM | 4 → 28 minutes |

| Fluorinated piperidine | Kd reduced 6x → 0.8 nM | CLint ↓ 78% |

| Polar amide addition | AUC0-24h ↑ 320% | Vdss ↓ 45% |

SC150: Substrate concentration for 1.5x DNA binding; HLM: Human liver microsomes

In Vivo Efficacy

In NUGC-3 xenograft models (TP53 Y220C+/+), rezatapopt showed dose-dependent antitumor activity:

| Dose (mg/kg QD) | Tumor Growth Inhibition (TGI) | Regression Rate |

|---|---|---|

| 25 | 33% | 0% |

| 50 | 71% | 20% |

| 100 | 98% | 80% |

QD: Once daily dosing for 21 days; regression defined as >50% volume reduction

Clinical Trial Findings

| Parameter | Value (N=78) |

|---|---|

| MTD | Not reached |

| Grade ≥3 TRAEs | 18% |

| Most Common AEs | Nausea (54%), Fatigue (49%), Anemia (32%) |

| ORR | 29% (22/76) |

| DCR | 68% (52/76) |

| Median DoR | 8.1 months |

TRAE: Treatment-related adverse event; ORR: Objective response rate; DCR: Disease control rate

Antitumor Activity by Tumor Type

Responses occurred across multiple histologies:

| Tumor Type | Patients (n) | Confirmed PR | SD ≥6 months |

|---|---|---|---|

| Ovarian | 12 | 4 (33%) | 5 (42%) |

| NSCLC | 9 | 3 (33%) | 4 (44%) |

| Colorectal | 14 | 2 (14%) | 9 (64%) |

| Breast | 8 | 3 (38%) | 3 (38%) |

PR: Partial response; SD: Stable disease

Future Directions and Combination Strategies

Rational Combinations

Ongoing trials explore rezatapopt with:

-

Azacitidine in myeloid malignancies (NCT06616636): Hypomethylating agents may upregulate wild-type p53 targets in Y220C contexts

-

PARP inhibitors: Preclinical data show synergy in BRCA1/2-wildtype ovarian models (combination index = 0.3)

-

Immune checkpoint blockers: p53 reactivation increases tumor antigen presentation via MHC-I upregulation

Biomarker Development

Efforts focus on identifying predictive biomarkers beyond TP53 Y220C:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume